molecular formula C22H23N5O2 B4832086 N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-furamide

N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-furamide

Cat. No. B4832086
M. Wt: 389.4 g/mol
InChI Key: PELCNGWAYFMHJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-furamide, commonly known as DBF, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DBF is a fluorescent dye that is commonly used as a probe in biochemical and physiological experiments.

Mechanism of Action

The mechanism of action of DBF is based on its ability to bind to specific molecules and emit fluorescence when excited with light. DBF has a high affinity for metal ions, such as copper and zinc, which results in a change in its fluorescence properties. The binding of DBF to metal ions can be used to monitor changes in metal ion concentration in biological systems. In addition, DBF can undergo protonation and deprotonation, which results in changes in its fluorescence properties.
Biochemical and Physiological Effects:
DBF has been shown to have minimal toxicity and does not interfere with biological processes. DBF is rapidly taken up by cells and can be used to monitor changes in intracellular metal ion concentration and pH. DBF has also been used to study the uptake and trafficking of proteins in living cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of DBF is its high sensitivity and selectivity for metal ions. DBF can detect changes in metal ion concentration in biological systems, which is important for understanding the role of metal ions in biological processes. DBF is also compatible with a wide range of biological samples and can be used in both in vitro and in vivo experiments. However, one limitation of DBF is its limited photostability, which can result in a decrease in fluorescence intensity over time.

Future Directions

There are several future directions for the use of DBF in scientific research. One area of interest is the development of new DBF derivatives with improved photostability and fluorescence properties. Another area of interest is the use of DBF in the development of new biosensors for the detection of metal ions and other biomolecules. DBF could also be used in the study of metal ion homeostasis and the role of metal ions in disease. Overall, DBF has significant potential for use in scientific research and has already contributed to our understanding of biological processes.

Scientific Research Applications

DBF has a wide range of applications in scientific research, including fluorescence microscopy, flow cytometry, and spectroscopy. DBF is commonly used as a fluorescent probe to detect the presence of metal ions, such as copper and zinc, in biological samples. DBF can also be used to monitor changes in pH and temperature in biological systems. In addition, DBF has been used as a marker for protein localization and trafficking in living cells.

properties

IUPAC Name

N-[2-[4-(diethylamino)phenyl]-6-methylbenzotriazol-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-4-26(5-2)16-8-10-17(11-9-16)27-24-19-13-15(3)18(14-20(19)25-27)23-22(28)21-7-6-12-29-21/h6-14H,4-5H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELCNGWAYFMHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-furamide
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N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-furamide
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N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-furamide
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N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-furamide
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N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-furamide
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N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-furamide

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